5-(Furan-2-yl)pyridin-3-ol
Overview
Description
5-(Furan-2-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring, with a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)pyridin-3-ol typically involves the formation of the furan and pyridine rings followed by their fusion. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Formation of 5-(Furan-2-yl)pyridin-3-one.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Furan-2-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium: Similar structure but with a different oxidation state.
5-(Pyridin-3-yl)furan-2-ylmethanamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
5-(Furan-2-yl)pyridin-3-ol is unique due to the presence of both a furan and pyridine ring fused together, along with a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(furan-2-yl)pyridin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-4-7(5-10-6-8)9-2-1-3-12-9/h1-6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPLINZCYTXXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682508 | |
Record name | 5-(Furan-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-03-2 | |
Record name | 3-Pyridinol, 5-(2-furanyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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